1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol

Catalog No.
S12573054
CAS No.
462066-72-4
M.F
C14H23N3O
M. Wt
249.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol

CAS Number

462066-72-4

Product Name

1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol

IUPAC Name

1-amino-3-(4-benzylpiperazin-1-yl)propan-2-ol

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

InChI

InChI=1S/C14H23N3O/c15-10-14(18)12-17-8-6-16(7-9-17)11-13-4-2-1-3-5-13/h1-5,14,18H,6-12,15H2

InChI Key

IEXWPHQRTDZXHB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(CN)O

1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol is an organic compound with the molecular formula C14H23N3O and a molecular weight of 249.35 g/mol. It features a propanol backbone substituted with an amino group and a piperazine ring, specifically with a benzyl moiety attached to the piperazine nitrogen. This structure contributes to its potential biological activity and applications in medicinal chemistry.

Typical for amines and alcohols. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The amino group can accept protons, making it basic, while the alcohol group can donate protons, participating in acid-base equilibria.
  • Formation of Salts: The compound can form salts when reacted with acids, such as hydrochloric acid, resulting in 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol trihydrochloride, which is relevant for pharmaceutical formulations .

Research indicates that 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol exhibits significant biological activity. Its structural similarity to known pharmacophores suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This compound has been studied for its effects on:

  • Antidepressant Activity: It may influence mood-regulating pathways.
  • Anxiolytic Effects: Preliminary studies suggest it could reduce anxiety-like behaviors in animal models.

Further pharmacological studies are necessary to elucidate its precise mechanisms of action and therapeutic potential.

Synthesis of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol typically involves multi-step organic synthesis techniques:

  • Formation of the Piperazine Ring: Starting from appropriate precursors, the piperazine structure is formed through cyclization reactions.
  • Benzyl Substitution: The introduction of the benzyl group can be achieved via electrophilic aromatic substitution or coupling reactions.
  • Amine and Alcohol Functionalization: The final steps involve introducing the amino and hydroxyl groups at the desired positions on the propanol backbone.

These methods may vary based on specific laboratory protocols and available reagents .

1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol has several applications in research and industry:

  • Pharmaceutical Development: It serves as a lead compound for developing new antidepressants or anxiolytics.
  • Biochemical Research: Used in studies investigating neurotransmitter systems and receptor interactions.
  • Chemical Probes: Acts as a tool in studying biological pathways related to mood disorders.

Interaction studies have focused on the compound's binding affinity to various receptors, particularly:

  • Serotonin Receptors: Investigations reveal potential modulation of serotonin pathways, which are crucial in mood regulation.
  • Dopamine Receptors: Its structural characteristics suggest possible interactions that could influence dopaminergic signaling.

These studies are essential for understanding the compound's pharmacodynamics and therapeutic potential .

Several compounds share structural similarities with 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Benzoic Acid PiperazineC11H14N2O2Lacks the amino alcohol functionality; used primarily for analgesic effects.
1-(4-Bromobenzyl)piperazineC11H14BrNSimilar piperazine structure but includes a bromine substituent; studied for its psychoactive properties.
1-(4-Methylbenzyl)piperazineC12H18N2Contains a methyl group on the benzene ring; explored for its stimulant effects.

Uniqueness

1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol stands out due to its combination of an amino alcohol structure with a benzyl-substituted piperazine ring, which may confer unique pharmacological properties not observed in other similar compounds. Its potential dual action on serotonin and dopamine systems makes it particularly interesting for further research into mood disorders .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

249.184112366 g/mol

Monoisotopic Mass

249.184112366 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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